2,6-Dimethyl-3-nitropyridin-4-ol
Overview
Description
2,6-Dimethyl-3-nitropyridin-4-ol, also known as 2,6-dimethyl-3-nitro-1H-pyridin-4-one, is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of nitropyridines, which includes 2,6-Dimethyl-3-nitropyridin-4-ol, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-3-nitropyridin-4-ol is 1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3, (H,8,10) . The compound has a topological polar surface area of 74.9 Ų and contains 12 heavy atoms .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
2,6-Dimethyl-3-nitropyridin-4-ol has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Pharmacology
2,6-Dimethyl-3-nitropyridin-4-ol has potential applications in pharmacology due to its physicochemical properties. It exhibits high gastrointestinal absorption and low skin permeation, indicating its suitability for oral medications . Its moderate lipophilicity suggests it could be formulated into various dosage forms. However, it’s not a substrate for major cytochrome P450 enzymes, which implies a lower risk of drug-drug interactions .
Material Science
In material science, this compound’s solid-state stability and room temperature storage make it an excellent candidate for the synthesis of advanced materials . Its molecular structure could be utilized in the development of organic semiconductors or as a building block for complex polymers.
Chemical Synthesis
2,6-Dimethyl-3-nitropyridin-4-ol serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including substitutions that allow for the creation of a wide range of derivatives . These derivatives can be further used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Agriculture
While specific applications in agriculture are not directly cited, the compound’s chemical reactivity suggests it could be used in the synthesis of herbicides or pesticides. Its ability to form derivatives means it could be tailored to target specific agricultural pests or diseases .
Environmental Science
The compound’s properties suggest it could be used in environmental science, particularly in the analysis of environmental samples. Its solid form and stability under room temperature are advantageous for long-term storage of environmental samples or reagents .
Analytical Chemistry
In analytical chemistry, 2,6-Dimethyl-3-nitropyridin-4-ol could be used as a standard or reagent due to its purity and well-defined characteristics. It could play a role in calibration of instruments or in the development of new analytical methods .
Industrial Applications
Industrially, this compound could be used in the manufacture of dyes, pigments, or other nitroaromatic compounds. Its nitro group and aromatic ring make it a valuable precursor in various industrial chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,6-dimethyl-3-nitropyridin-4-ol belongs, are known to interact with various biological targets due to their electron-deficient aromatic ring .
Mode of Action
Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This unique mechanism may influence the interaction of 2,6-Dimethyl-3-nitropyridin-4-ol with its targets.
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), suggesting it may have good bioavailability .
Action Environment
It’s worth noting that the compound is stable under normal storage conditions .
properties
IUPAC Name |
2,6-dimethyl-3-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUZTQOCSCVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338455 | |
Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitropyridin-4-ol | |
CAS RN |
13603-45-7 | |
Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.